2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-formyl-3,5-dimethylpyrazol-1-yl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-10(6-13)8(2)12(11-7)4-5-15-9(3)14/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUKYMFWBWPVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC(=O)C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Pyrazole Core
The synthesis of 3,5-dimethyl-1H-pyrazole precursors is a critical first step. Halogenation at the 4-position enables subsequent functionalization.
Halogenation of 3,5-Dimethylpyrazole
4-Halo-3,5-dimethylpyrazoles (3a, 3b) are synthesized using N-halosuccinimides (NCS/NBS) in carbon tetrachloride. For example:
$$
\text{3,5-Dimethylpyrazole} + \text{NCS} \xrightarrow{\text{CCl}_4} \text{4-Chloro-3,5-dimethylpyrazole} \quad \text{(Yield: 85–90\%)}
$$
This electrophilic substitution proceeds via a radical mechanism, with reaction times of 6–8 hours at 60–70°C.
The introduction of the formyl group is achieved through the Vilsmeier-Haack reaction, which employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
Reaction Conditions and Mechanism
- Reagents : POCl₃ (1.2 equiv), DMF (1.5 equiv)
- Solvent : Dichloroethane (DCE), 0°C to room temperature
- Time : 12–16 hours
The reaction mechanism involves the generation of a chloroiminium intermediate, which attacks the electron-rich 4-position of the pyrazole ring. Subsequent hydrolysis yields the aldehyde:
$$
\text{4-Chloro-3,5-dimethylpyrazole} \xrightarrow[\text{DMF, POCl}_3]{\text{DCE}} \text{4-Formyl-3,5-dimethylpyrazole} \quad \text{(Yield: 75–80\%)}
$$
N-Alkylation with Ethyl Acetate Moiety
The ethyl acetate group is introduced via N-alkylation using ethyl chloroacetate under phase-transfer conditions.
Phase-Transfer Catalyzed Alkylation
- Substrate : 4-Formyl-3,5-dimethylpyrazole
- Alkylating Agent : Ethyl chloroacetate (1.1 equiv)
- Base : Aqueous NaOH (10% w/v)
- Catalyst : Tetrabutylammonium chloride (TBAC, 0.1 equiv)
- Solvent : Toluene/water biphasic system
- Temperature : 40–50°C, 4–6 hours
The reaction proceeds via an SN2 mechanism, with TBAC facilitating the transfer of the alkoxide ion into the organic phase:
$$
\text{4-Formyl-3,5-dimethylpyrazole} + \text{ClCH}_2\text{COOEt} \xrightarrow[\text{TBAC}]{\text{NaOH}} \text{Target Compound} \quad \text{(Yield: 70–75\%)}
$$
Table 1: Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst Loading | 0.05 equiv | 0.1 equiv | 0.2 equiv |
| Yield (%) | 62 | 75 | 78 |
| Purity (HPLC) | 91% | 95% | 93% |
| Reaction Time (h) | 8 | 6 | 6 |
Alternative Synthetic Strategies
One-Pot Halogenation-Formylation-Alkylation
A streamlined approach combines halogenation, formylation, and alkylation in a single reactor, reducing purification steps. Key advantages include:
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxy-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate.
Reduction: 2-(4-hydroxymethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Properties
- Reactivity : The formyl group enables participation in condensation and nucleophilic addition reactions, making it a versatile precursor for heterocyclic synthesis .
- Solubility : The ethyl acetate group enhances solubility in organic solvents like dichloromethane and ethyl acetate, facilitating its use in synthetic workflows .
Comparison with Structurally Similar Compounds
Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 175137-54-9)
Structural Differences :
Ethyl 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 1158314-64-7)
Structural Differences :
Ethyl 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetate (CAS 10199-60-7)
Structural Differences :
Methyl 3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Key Differences :
- Ester Group: Methyl propanoate vs. ethyl acetate, altering solubility and hydrolysis rates.
- Applications: Both compounds serve as precursors for pyrazole-substituted heterocycles, but the propanoate derivative may exhibit slower reaction kinetics due to increased chain length .
Critical Analysis of Reactivity Trends
- Formyl vs. Halogen Substituents : The formyl group’s electron-withdrawing nature enhances electrophilicity at the pyrazole 4-position, enabling reactions like Schiff base formation. Halogens (Br, I) prioritize substitution over condensation .
- Steric Effects : Dimethyl groups at the 3- and 5-positions reduce steric hindrance compared to bulkier analogs (e.g., 3-isopropyl-5-methyl derivatives), favoring regioselective reactions .
- Ester Moieties: Ethyl acetate vs. methyl propanoate groups influence solubility and metabolic stability in drug design contexts .
Biological Activity
2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate, a compound of significant interest in the field of medicinal chemistry, exhibits a variety of biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on recent research findings.
Structural Characteristics
The molecular formula of this compound is . Its structure features a pyrazole ring, which is known for its diverse biological properties. The compound's structural formula can be represented as follows:
Predicted Collision Cross Section
The predicted collision cross-section (CCS) values for various adducts of the compound are summarized in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 211.10773 | 147.2 |
| [M+Na]+ | 233.08967 | 157.9 |
| [M+NH4]+ | 228.13427 | 152.9 |
| [M+K]+ | 249.06361 | 155.2 |
| [M-H]- | 209.09317 | 145.8 |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including those similar to this compound. Research indicates that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines such as lung, breast (MDA-MB-231), and liver (HepG2) cancer cells. These compounds exhibit antiproliferative activity both in vitro and in vivo , suggesting they may serve as promising candidates for cancer therapy .
Antimicrobial Activity
In addition to anticancer effects, pyrazole derivatives have been evaluated for antimicrobial properties. Studies have demonstrated that certain compounds within this class possess significant antibacterial and antifungal activities, making them valuable in treating infections . The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Anticancer Activity :
- Antimicrobial Evaluation :
Q & A
Basic: What are the optimal synthetic routes for 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazole derivatives and acetic acid precursors. Key steps include:
- Formylation : Introducing the 4-formyl group via Vilsmeier-Haack or Duff reactions under controlled temperatures (0–50°C) and acidic conditions .
- Esterification : Coupling the pyrazole core with ethyl acetate using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) under reflux .
- Purification : Recrystallization or column chromatography to isolate the product. Optimize yields by adjusting stoichiometry, solvent polarity, and reaction time (e.g., 12–24 hours for complete conversion) .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) and ester linkage integrity .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 265.12) .
- X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding networks in solid-state studies .
Advanced: How can researchers design experiments to evaluate the environmental fate of this compound?
Methodological Answer:
Adopt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL):
- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential .
- Abiotic Degradation : Study hydrolysis rates under varying pH and temperature (e.g., 25–50°C) using LC-MS to track degradation products .
- Ecotoxicology : Use split-plot designs (as in agricultural studies) to assess toxicity in model organisms (e.g., Daphnia magna) across multiple trophic levels .
Advanced: What mechanistic insights exist regarding the reactivity of the 4-formyl group in this compound?
Methodological Answer:
The 4-formyl group participates in nucleophilic additions (e.g., hydrazone formation) and redox reactions:
- Kinetic Studies : Monitor formyl reduction (e.g., NaBH) via FT-IR to track carbonyl loss (C=O peak at ~1700 cm) .
- Isotopic Labeling : Use O-labeled HO to trace hydrolysis pathways of the ester moiety adjacent to the pyrazole ring .
- Computational Modeling : Density Functional Theory (DFT) to calculate charge distribution and predict regioselectivity in reactions .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine H-C HSQC NMR with 2D NOESY to resolve overlapping signals from methyl and ethyl groups .
- Crystallographic Refinement : Compare experimental XRD data with computational predictions (e.g., Mercury software) to confirm bond angles and torsional strain .
- Reproducibility Checks : Replicate synthesis under standardized conditions to rule out batch-specific impurities .
Advanced: What experimental designs are suitable for studying this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test activity against cyclooxygenase (COX) or acetylcholinesterase using fluorometric kits, with IC calculations .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2; PDB ID: 5KIR) and validate with SPR (Surface Plasmon Resonance) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
Advanced: How can researchers assess the compound’s stability under varying storage and processing conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks; monitor degradation with UPLC-PDA .
- pH Stability : Dissolve in buffers (pH 1–13) and track ester hydrolysis via H NMR .
- DOE Approaches : Use fractional factorial designs to test interactions between temperature, oxygen, and excipients .
Advanced: What computational tools are recommended for predicting this compound’s physicochemical properties?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and bioavailability .
- Molecular Dynamics (MD) : GROMACS for simulating solvation effects and conformational flexibility in aqueous environments .
- QSPR Models : Train machine learning models on pyrazole derivatives to predict melting points or p values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
